molecular formula C16H17NO B14721528 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one CAS No. 15174-76-2

1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B14721528
CAS No.: 15174-76-2
M. Wt: 239.31 g/mol
InChI Key: SFZORKUAWRFCQB-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . Another method includes the multicomponent reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . This reaction typically occurs under microwave irradiation, leading to the functionalization of the indole ring system.

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions such as solvent choice, reagent addition sequence, and temperature control. The use of microwave irradiation in multicomponent reactions has been highlighted for its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it into different tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of oxindoles.

    Reduction: Various tetrahydroindole derivatives.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . Its effects are mediated through pathways involving enzyme inhibition, receptor modulation, and interaction with nucleic acids.

Comparison with Similar Compounds

    1-Benzyl-3-methylindole: Shares a similar structure but lacks the tetrahydro-2H-indol-2-one moiety.

    1-Benzyl-2,3-dimethylindole: Another related compound with different substitution patterns on the indole ring.

Uniqueness: 1-Benzyl-3-methyl-1,4,5,6-tetrahydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of the tetrahydro-2H-indol-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

15174-76-2

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-benzyl-3-methyl-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C16H17NO/c1-12-14-9-5-6-10-15(14)17(16(12)18)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11H2,1H3

InChI Key

SFZORKUAWRFCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC=C2N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

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